molecular formula C11H21N3 B13304536 4-ethyl-1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine

4-ethyl-1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13304536
M. Wt: 195.30 g/mol
InChI Key: XFQFKIFLIZAFQY-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a branched alkyl substituent at the 3-position (3-methylbutan-2-yl), a methyl group at the 1-position, and an ethyl group at the 4-position. The compound’s structural uniqueness lies in its aliphatic 3-substituent, distinguishing it from analogs with aromatic or heterocyclic groups.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(3-methylbutan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-6-9-10(8(4)7(2)3)13-14(5)11(9)12/h7-8H,6,12H2,1-5H3

InChI Key

XFQFKIFLIZAFQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C(C)C(C)C)C)N

Origin of Product

United States

Biological Activity

4-Ethyl-1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine, with CAS number 1339005-81-0, is a compound belonging to the pyrazole class of organic compounds. Pyrazoles have been widely studied for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C11H21N3C_{11}H_{21}N_3 with a molecular weight of 195.3 g/mol. The structure features a pyrazole ring substituted with ethyl and isopropyl groups, which may influence its biological interactions.

1. Anticancer Activity

Some pyrazole derivatives have been identified as inhibitors of heat shock protein 90 (HSP90), a molecular chaperone involved in cancer cell survival and proliferation. For instance, compounds similar to this compound have been noted for their ability to disrupt HSP90 function, leading to increased apoptosis in cancer cells .

2. Anti-inflammatory Properties

Pyrazole compounds are often investigated for their anti-inflammatory effects. Studies indicate that certain pyrazoles can inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators such as prostaglandins. This suggests that this compound may exhibit similar properties, although specific data on this compound is still needed .

Case Studies and Research Findings

While direct case studies on this compound are sparse, insights can be drawn from related compounds:

Compound NameBiological ActivityReference
TAS-116HSP90 Inhibitor
Other PyrazolesAnti-inflammatory

Research Findings

Recent studies have employed virtual screening techniques to explore the binding affinities of pyrazole derivatives to various biological targets. The findings suggest that modifications in the side chains can significantly enhance the potency and selectivity of these compounds against specific proteins involved in disease processes .

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

  • Aromatic Substituents :

    • 3-Pyridyl (e.g., compound 24e) : Exhibits potent thrombin inhibition (IC₅₀ = 16 nM) due to enhanced π-π stacking and hydrogen bonding with the enzyme’s active site .
    • 3-Phenyl (e.g., compound 24g) : Less potent (IC₅₀ = 419 nM), likely due to reduced electronic interactions compared to pyridyl .
    • 3-(4-Fluorophenyl) : Demonstrated efficacy in botulinum neurotoxin inhibition, highlighting the role of halogenated aryl groups in targeting specific enzymes .
  • Its steric bulk could limit binding in enzymes requiring planar interactions . 3-Cyclohexyl (e.g., compound 24i): Inactive (IC₅₀ > 5 µM), suggesting excessive steric hindrance disrupts binding .

Heterocyclic Substituents

Table 1: Substituent Effects on Thrombin Inhibition (IC₅₀)

3-Substituent Example Compound IC₅₀ (nM)
Pyridyl 24e 16
Phenyl 24g 419
Cyclohexyl 24i >5000
3-Methylbutan-2-yl Target Compound Data pending

Substituent Effects at the 1- and 4-Positions

  • 1-Methyl Group : Common in pyrazole derivatives to stabilize the ring and modulate metabolic stability. For example, 1-methyl analogs in botulinum toxin inhibitors showed improved pharmacokinetics .
  • 4-Ethyl Group : Less common than methyl or aryl groups. The ethyl group may enhance lipophilicity compared to 4-H or 4-CH₃ analogs, affecting bioavailability .

Table 2: Physical Properties Comparison

Compound logP* Solubility (mg/mL)*
4-Ethyl-1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine ~3.5 Low (DMSO-soluble)
3-(4-Fluorophenyl)-1H-pyrazol-5-amine ~2.8 Moderate
3-Pyridyl-1H-pyrazol-5-amine ~1.9 High

*Estimated based on substituent contributions.

Spectroscopic Characterization

  • NMR : The target compound’s branched alkyl group would produce distinct δ ~1.0–1.5 ppm (CH₃ and CH₂) in ¹H NMR, differing from aromatic analogs (δ ~6.5–8.5 ppm for aryl protons) .
  • Mass Spectrometry : Expected [M+H]+ peak at m/z ~222 (C₁₂H₂₃N₃), contrasting with aryl analogs (e.g., m/z 218 for 3-phenyl derivatives) .

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